3-Acetylbenzoic acid

Descripción general

Descripción

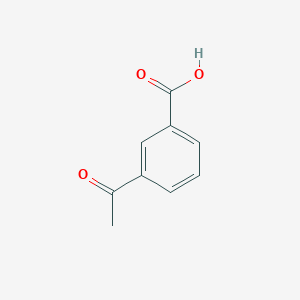

3-Acetylbenzoic acid: is an organic compound with the molecular formula C9H8O3 . It is a white crystalline solid with a distinctive aroma. . It is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Acetylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 3-acetylbenzonitrile with sodium hydroxide in methanol at 90°C. The reaction mixture is then acidified with hydrochloric acid to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 3-acetylbenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Hydrolysis and Decarboxylation

The carboxylic acid group in 3-ABA participates in standard acid-catalyzed reactions. Hydrolysis of its derivatives, such as nitriles or esters, is a key synthetic route. For example:

Esterification and Amide Formation

The carboxylic acid undergoes nucleophilic acyl substitution:

Reactivity of the Acetyl Group

The ketone moiety undergoes typical carbonyl reactions:

Reduction

-

Sodium borohydride (NaBH<sub>4</sub>) : Reduces the acetyl group to a secondary alcohol, forming 3-(1-hydroxyethyl)benzoic acid.

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) : Further reduction may occur, but steric hindrance from the meta-substituent could limit efficacy.

Oxidation

-

Strong oxidants (e.g., KMnO<sub>4</sub>) : Oxidize the acetyl group to a carboxyl group, yielding 3,5-dicarboxybenzoic acid. Experimental data for 3-ABA is sparse, but analogous oxidation of 2-acetylbenzoic acid supports this pathway .

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution reactions, with directing effects from the electron-withdrawing groups:

Cyclization and Cascade Reactions

Under controlled conditions, 3-ABA participates in complex transformations:

-

Base-mediated cyclization : In the presence of Na<sub>2</sub>CO<sub>3</sub>, 3-ABA analogs form isobenzofuranones via nucleophilic ring-opening of isatoic anhydride .

-

Acid-catalyzed rearrangements : p-Toluenesulfonic acid promotes isoindolobenzoxazinone formation through intramolecular N-acyliminium intermediates .

Biological Interactions

While not a direct chemical reaction, 3-ABA’s biochemical activity includes:

Aplicaciones Científicas De Investigación

3-Acetylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, fragrances, and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 3-acetylbenzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it can modulate the activity of transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

- 4-Acetylbenzoic acid

- 2-Acetylbenzoic acid

- 3-Bromophenylacetic acid

- 3-Cyanobenzoic acid

Comparison: 3-Acetylbenzoic acid is unique due to its specific position of the acetyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 4-acetylbenzoic acid and 2-acetylbenzoic acid, the meta position of the acetyl group in this compound results in different chemical and physical properties, making it suitable for specific applications in research and industry .

Actividad Biológica

3-Acetylbenzoic acid, also known as 3-acetophenonecarboxylic acid, is an aromatic compound with the molecular formula and a molecular weight of approximately 164.16 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

- Molecular Formula :

- Molecular Weight : 164.16 g/mol

- Melting Point : 163-171 °C

- Boiling Point : 342.8 °C at 760 mmHg

- Density : 1.2 ± 0.1 g/cm³

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study assessed its efficacy using a carrageenan-induced paw edema model in rats. The results indicated that doses of 25 mg/kg and 125 mg/kg significantly inhibited edema development, comparable to the standard anti-inflammatory drug diclofenac.

| Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 3h |

|---|---|---|

| 5 | 19.5 | 14.2 |

| 25 | 63.1 | 61.5 |

| 125 | 48.9 | 58.3 |

| Diclofenac | 77.2 | 73.1 |

The inhibition rates suggest that higher doses of this compound are effective in reducing inflammation, with a maximum observed inhibition of approximately 63% at the dose of 25 mg/kg after one hour .

Analgesic Activity

In addition to its anti-inflammatory properties, studies have also explored the analgesic effects of this compound. The analgesic activity was evaluated through various pain models, showing promising results in reducing pain responses comparable to conventional analgesics.

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against a range of pathogens. In vitro studies demonstrated that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

The biological activities of this compound can be attributed to its ability to inhibit pro-inflammatory mediators such as cytokines and prostaglandins. The compound may modulate signaling pathways involved in inflammation and pain perception, contributing to its therapeutic effects.

Case Studies

-

Carrageenan-Induced Paw Edema Test :

- Objective : To evaluate the anti-inflammatory effect of this compound.

- Method : Rats were administered varying doses of the compound prior to carrageenan injection.

- Results : Significant reduction in paw edema was observed, particularly at higher doses.

-

Antibacterial Efficacy Study :

- Objective : To assess the antibacterial properties against common pathogens.

- Method : Agar diffusion method was employed to evaluate inhibition zones.

- Results : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity.

Propiedades

IUPAC Name |

3-acetylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZPJUSFUDUEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277572 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-42-5 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 3-acetylbenzoic acid?

A1: this compound crystallizes with essentially planar molecules. The carboxyl group forms a dihedral angle of 4.53° with the ring plane, while the acetyl group forms a dihedral angle of 3.45° to the ring []. The molecules aggregate through centrosymmetric hydrogen bond pairing of the carboxyl groups, creating dimers. These dimers exhibit two orientations within the unit cell, resulting in a herringbone pattern []. Additionally, two types of C—H⋯O intermolecular contacts exist: one between a methyl hydrogen and a ketone oxygen of a neighboring molecule, and the other between a benzene hydrogen and a carboxyl oxygen of a different molecule [].

Q2: Are there any spectroscopic characterizations available for this compound?

A2: While the provided abstracts do not contain specific spectroscopic data, a study mentioned the use of FTIR, Raman, SERS, and UV-Visible spectroscopy to investigate this compound []. Unfortunately, the abstract doesn't delve into the specific findings of these spectroscopic analyses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.